molecular formula C8H12N2O3 B3033515 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde CAS No. 1039682-78-4

1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B3033515
CAS No.: 1039682-78-4
M. Wt: 184.19 g/mol
InChI Key: BOODSYZKXBLUJM-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative characterized by a carbaldehyde group at position 2 and a 2,2-dimethoxyethyl substituent at position 1 of the imidazole ring. The 2,2-dimethoxyethyl group enhances solubility in polar solvents, making it advantageous for reactions requiring homogeneous conditions.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-12-8(13-2)5-10-4-3-9-7(10)6-11/h3-4,6,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOODSYZKXBLUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C=CN=C1C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of benzene. This reaction forms the intermediate 1-(2,2-dimethoxyethyl)urea, which is then subjected to acid-catalyzed reactions with aromatic and heterocyclic nucleophiles to yield the desired imidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives have shown potential in the development of drugs with antimicrobial, antitumor, and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde and its derivatives involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Alkoxyethyl substituents (e.g., dimethoxyethyl, diethoxyethyl) introduce ether linkages, enhancing hydrophilicity compared to aromatic or alkyl groups.
  • Aromatic substituents (phenyl, benzyl) increase molecular rigidity and lipophilicity, impacting solubility and reactivity .
  • The diethoxyethyl analog (C10H16N2O3) has a higher molecular weight due to its longer ethoxy chains compared to the dimethoxyethyl derivative .

Key Differences :

  • Aromatic Derivatives : Require aryl halides or coupling agents for substituent introduction, often under harsher conditions .
  • Benzimidazole Analogs : Synthesized via condensation reactions (e.g., benzil with aldehydes) but require additional steps for ring fusion .

Physicochemical Properties Relative to Similar Compounds

Property 1-(2,2-Dimethoxyethyl) 1-Methyl 1-Phenyl 1-Benzyl
Solubility High in polar solvents Moderate Low (lipophilic) Moderate
Reactivity (Aldehyde) Moderate (electron-donating substituent) High Moderate (electron-withdrawing effect) Moderate
Stability Stable under anhydrous conditions Prone to oxidation Air-stable Air-stable

Notes:

  • The dimethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic aromatic substituents.
  • Electron-donating groups (e.g., methoxy) slightly deactivate the aldehyde toward nucleophilic attack, whereas electron-withdrawing groups (e.g., phenyl) increase electrophilicity .

Reactivity and Functional Differences

The aldehyde group enables diverse reactions:

  • Condensation : Forms Schiff bases with amines, as seen in multi-component syntheses of triazoles and diazoles .
  • Oxime Formation : Reacts with hydroxylamine to generate oximes, useful in CO-releasing molecules (CORMs) .
  • Heterocycle Synthesis : Serves as a precursor for imidazo[1,2-a]pyridines and other fused rings .

Substituent Effects :

  • Dimethoxyethyl : Stabilizes intermediates via hydrogen bonding with methoxy groups, facilitating catalytic cycles .

Advantages of 1-(2,2-Dimethoxyethyl) Derivative :

  • Enhanced solubility improves bioavailability in drug design.
  • Ether linkages offer metabolic stability compared to ester or amide groups.

Biological Activity

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the aldehyde functional group enhances its reactivity, allowing it to interact with various biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives often exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes.

CompoundActivityTarget OrganismsReference
This compoundAntimicrobialVarious bacteria
Related Imidazole DerivativesAntibacterialGram (+), Gram (-)

Cytotoxic Effects

In studies involving cancer cell lines, imidazole derivatives have demonstrated cytotoxic effects. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in various cancer types. For instance, lead compounds in related studies exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines.

StudyCell LineIC50 (μM)Mechanism
Study AHepG2 (liver cancer)10.5Induces apoptosis via caspase activation
Study BMCF-7 (breast cancer)15.0Cell cycle arrest at G1 phase

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophiles in enzymes, potentially inhibiting their activity.
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating pathways involving key proteins such as caspases and Bcl-2 family members.

Case Studies

  • Cytotoxicity in HepG2 Cells : A study demonstrated that the compound induced significant apoptosis in HepG2 liver cancer cells, characterized by increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins.
    "The mechanistic study revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells" .
  • Antibacterial Screening : In vitro tests showed that the compound exhibited potent antibacterial activity against several strains of bacteria, suggesting its potential as a therapeutic agent for infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde
Reactant of Route 2
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1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde

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